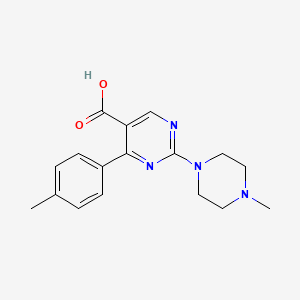
4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of pyrimidinecarboxylic acids and has a molecular formula of C19H22N4O2. In
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid involves the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. For example, in cancer cells, 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation, 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid protects neurons from oxidative stress by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid induces apoptosis and inhibits cell proliferation. In inflammation, 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. In neurodegenerative diseases, 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid protects neurons from oxidative stress and reduces the accumulation of β-amyloid protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid in lab experiments include its high purity and high yield synthesis method, its ability to inhibit various signaling pathways involved in disease pathogenesis, and its potential applications in various fields of medicine. The limitations of using 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and treatment duration.
Direcciones Futuras
There are several future directions for research on 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid. One direction is to explore its potential applications in other fields of medicine, such as infectious diseases and autoimmune diseases. Another direction is to study its potential toxicity and optimize its dosage and treatment duration. Additionally, further studies are needed to elucidate the molecular mechanisms of 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid and its interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid involves a multistep process that starts with the reaction of 4-methylbenzaldehyde and 4-methylpiperazine. The resulting intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrimidine ring. The final step involves the hydrolysis of the ethyl ester group to form 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid. The synthesis of 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid has been studied for its potential applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, 4-(4-Methylphenyl)-2-(4-methylpiperazino)-5-pyrimidinecarboxylic acid has been shown to protect neurons from oxidative stress and reduce the accumulation of β-amyloid protein.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-3-5-13(6-4-12)15-14(16(22)23)11-18-17(19-15)21-9-7-20(2)8-10-21/h3-6,11H,7-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGQHEUYHCJPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide](/img/structure/B2433366.png)
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2433367.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2433368.png)
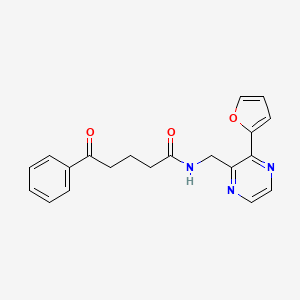
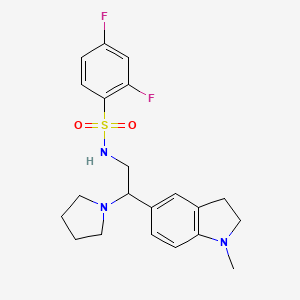

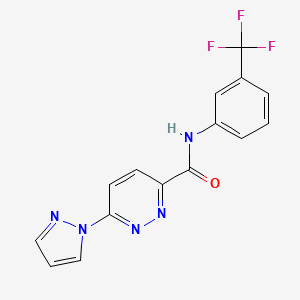
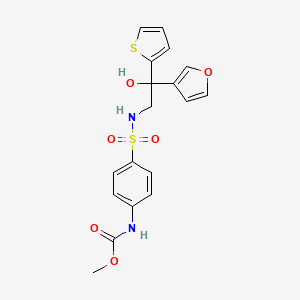

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)
![[1-(2-Aminoethyl)cyclopropyl]methanol](/img/structure/B2433380.png)

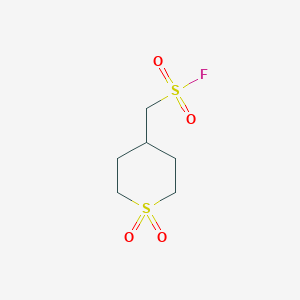
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B2433386.png)